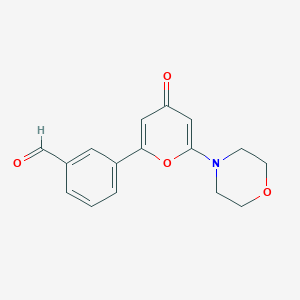
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde is a heterocyclic compound that features a morpholine ring fused to a pyran ring, with an aldehyde group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde typically involves multicomponent reactions (MCRs). One common method is the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. This reaction can be carried out under solvent-free conditions at room temperature, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as mechanochemical synthesis, which involves grinding the reactants together, can also be employed to achieve high efficiency and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA-dependent protein kinase (DNA-PK) in HeLa cell nuclear extracts, affecting DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
4-oxo-6-styryl-4H-pyran-2-carbonitriles: These compounds share the pyran ring structure and exhibit similar reactivity and applications.
2-amino-4H-benzo[b]pyrans: These compounds also contain a pyran ring and are used in similar synthetic and biological applications.
Uniqueness
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyran derivatives and contributes to its potential as a versatile compound in various research fields.
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
3-(6-morpholin-4-yl-4-oxopyran-2-yl)benzaldehyde |
InChI |
InChI=1S/C16H15NO4/c18-11-12-2-1-3-13(8-12)15-9-14(19)10-16(21-15)17-4-6-20-7-5-17/h1-3,8-11H,4-7H2 |
InChI Key |
JXTKUJIDCHLXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















